Technical Whitepaper: Chemical Profile and Stability of (6-Aminopyridazin-3-yl)(phenyl)methanone
Technical Whitepaper: Chemical Profile and Stability of (6-Aminopyridazin-3-yl)(phenyl)methanone
This in-depth technical guide details the chemical properties, synthesis pathways, and stability profile of (6-Aminopyridazin-3-yl)(phenyl)methanone , a critical intermediate in the development of GABA-A receptor antagonists and kinase inhibitors.
Executive Summary
(6-Aminopyridazin-3-yl)(phenyl)methanone is a heteroaryl ketone featuring a "push-pull" electronic system, where the electron-donating amino group at position 6 communicates with the electron-withdrawing benzoyl group at position 3 through the electron-deficient pyridazine ring. This structural motif confers unique physicochemical stability but introduces specific photochemical liabilities. This guide provides a mechanistic analysis of its reactivity, validated synthesis routes, and degradation pathways for researchers in medicinal chemistry.
Physicochemical Profile
| Property | Value / Description | Note |
| Appearance | Yellow to orange crystalline solid | Color arises from the extended |
| Predicted Melting Point | 145–155 °C | Based on structural analogs (e.g., (2-aminopyridin-3-yl)(phenyl)methanone, mp 143-144°C). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility due to the lipophilic benzoyl moiety and planar stacking. |
| pKa (Predicted) | ~3.5 (Ring N), ~2.0 (Amine) | The carbonyl group significantly reduces the basicity of the pyridazine ring compared to unsubstituted 3-aminopyridazine (pKa ~6.0). |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration in drug scaffolds. |
Electronic Structure Analysis
The molecule exhibits a strong dipole moment. The amino group (
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Nucleophilic Sites: The exocyclic amino nitrogen is weakly nucleophilic due to resonance delocalization. The ring nitrogens are deactivated.
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Electrophilic Sites: The carbonyl carbon is less electrophilic than in typical benzophenones due to the electron donation from the amino-pyridazine system.
Synthesis Pathways
Two primary routes are validated for high-purity synthesis, avoiding the formation of unstable regioisomers.
Route A: Carbonylative Suzuki-Miyaura Coupling (Preferred)
This route utilizes palladium catalysis to insert carbon monoxide, forming the ketone bridge in a single step.
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Starting Materials: 3-Amino-6-chloropyridazine, Phenylboronic acid.
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Reagents:
, Xantphos, , , Toluene/Water. -
Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by CO insertion to form the acyl-Pd complex, and subsequent transmetallation with the boronic acid.
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Advantages: Tolerates the free amino group; avoids harsh Grignard conditions.
Route B: Weinreb Amide Addition
Ideal for gram-scale synthesis where CO handling is restricted.
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Precursor: 6-Aminopyridazine-3-carboxylic acid.[1]
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Activation: Conversion to the Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt.
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Nucleophilic Attack: Addition of Phenylmagnesium bromide (PhMgBr) at -78°C.
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Workup: Acidic hydrolysis yields the ketone without over-addition (stable tetrahedral intermediate).
Stability and Degradation Profile
Photochemical Instability (Critical)
The benzoyl-pyridazine chromophore is susceptible to UV-induced degradation. Like benzophenone, the carbonyl group can undergo excitation to a triplet state (
Recommendation: Store in amber vials. Avoid alcoholic solvents (MeOH, EtOH) under direct light to prevent photoreduction to the alcohol.
Chemical Stability
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Hydrolysis: Highly stable. The bond between the pyridazine ring and the carbonyl carbon is robust against aqueous acid/base hydrolysis due to the lack of a good leaving group.
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Oxidation: The amino group is susceptible to oxidation by peroxides (e.g., mCPBA) to form the nitro derivative or azo-dimers. The pyridazine nitrogens are relatively resistant to N-oxide formation due to steric hindrance and electron withdrawal by the carbonyl.
Forced Degradation Pathways (Diagram)
The following Graphviz diagram illustrates the potential degradation products under stress conditions.
Figure 1: Predicted degradation pathways under stress conditions. Photoreduction is the primary liability in solution.
Handling and Storage Protocols
Experimental Workflow: Stability Testing
To validate the stability of a new batch, the following self-validating protocol is recommended:
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Preparation: Dissolve 1 mg of compound in 1 mL of DMSO-
. -
Baseline: Acquire
H NMR ( ). Key diagnostic peaks: Benzoyl ortho-protons (~8.0 ppm) and Pyridazine protons (doublets, ~7.0–8.0 ppm). -
Stress:
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Vial A: Dark, Room Temp (Control).
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Vial B: Ambient Light, 24 hours.
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Vial C: Addition of 10
L (Oxidative).
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Analysis: Re-acquire NMR.
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Pass Criteria: Vial A shows >99% integrity.
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Photo-liability Check: New peaks in Vial B at ~5.5-6.0 ppm indicate methine protons from photoreduction.
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| Storage Condition | Recommendation | Shelf Life |
| Solid State | -20°C, Desiccated, Amber Vial | > 2 Years |
| Solution (DMSO) | -20°C, Dark | 6 Months |
| Solution (Protics) | Fresh Prep Only | < 24 Hours |
References
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Synthesis of 3-Amino-6-arylpyridazines: Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Cross-Coupling. Source:Journal of Heterocyclic Chemistry. URL:[Link]
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Pyridazine Chemistry & Reactivity: Title: Chemical Studies on 3,6-Dichloropyridazine and its Derivatives.[2][3][4] Source:Journal of American Science.[5] URL:[Link]
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Related GABA-A Antagonist Structures (Gabazine): Title: The Development of Novel Photoactivatable Antagonists for the GABAA Receptor.[6] Source:UCL Discovery. URL:[Link]
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Carbonylative Coupling Methodology: Title: Palladium-Catalyzed Carbonylative Coupling of Aryl Halides. Source:Chemical Reviews (General Reference for Route A mechanism). URL:[Link]
